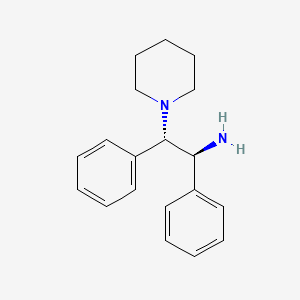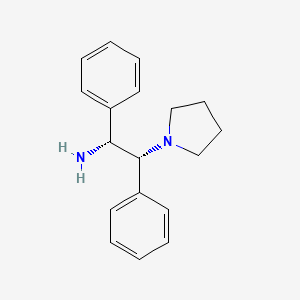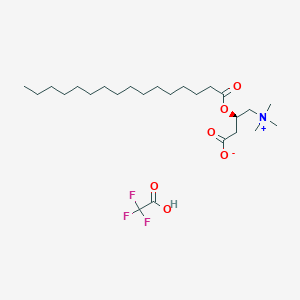
L-Palmitoylcarnitine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Palmitoylcarnitine (TFA) is a long-chain acylcarnitine and a fatty acid metabolite. It plays a crucial role in the metabolism of fatty acids, particularly in the β-oxidation process within mitochondria. This compound is known for its involvement in the regulation of membrane molecular dynamics and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Palmitoylcarnitine (TFA) is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine. The reaction is typically facilitated by the enzyme carnitine O-palmitoyltransferase. The process involves the esterification of palmitoyl-CoA with L-carnitine, resulting in the formation of L-Palmitoylcarnitine .
Industrial Production Methods: Industrial production of L-Palmitoylcarnitine (TFA) involves large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of bioreactors where the enzyme carnitine O-palmitoyltransferase is immobilized to catalyze the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: L-Palmitoylcarnitine (TFA) undergoes various chemical reactions, including:
Oxidation: Involved in the β-oxidation pathway within mitochondria.
Hydrolysis: Can be hydrolyzed to release palmitic acid and L-carnitine.
Esterification: Formation of L-Palmitoylcarnitine from palmitoyl-CoA and L-carnitine.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen and specific enzymes within the mitochondrial matrix.
Hydrolysis: Typically occurs in aqueous solutions with the presence of esterases.
Esterification: Catalyzed by carnitine O-palmitoyltransferase under physiological conditions.
Major Products Formed:
Oxidation: Produces acetyl-CoA, NADH, and FADH2.
Hydrolysis: Yields palmitic acid and L-carnitine.
Esterification: Results in the formation of L-Palmitoylcarnitine.
Scientific Research Applications
L-Palmitoylcarnitine (TFA) has a wide range of scientific research applications:
Mechanism of Action
L-Palmitoylcarnitine (TFA) exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process generates acetyl-CoA, which enters the tricarboxylic acid cycle to produce ATP. Additionally, L-Palmitoylcarnitine interacts with plasmin and tissue plasminogen activator, enhancing their enzymatic activities and contributing to its anti-coagulant properties .
Comparison with Similar Compounds
L-Carnitine: A precursor to L-Palmitoylcarnitine, involved in fatty acid transport and metabolism.
Palmitoyl-CoA: An intermediate in the synthesis of L-Palmitoylcarnitine, crucial for fatty acid metabolism.
Acetylcarnitine: Another acylcarnitine involved in the transport of acetyl groups into the mitochondria.
Uniqueness: L-Palmitoylcarnitine (TFA) is unique due to its long-chain fatty acid structure, which allows it to play a significant role in the β-oxidation of fatty acids. Its ability to potentiate the activities of plasmin and tissue plasminogen activator also distinguishes it from other acylcarnitines .
Properties
IUPAC Name |
(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;3-2(4,5)1(6)7/h21H,5-20H2,1-4H3;(H,6,7)/t21-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWCHUHDXGAHQ-ZMBIFBSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4R,4aS,8aR)-N-(2-methylpyridin-3-yl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8139492.png)
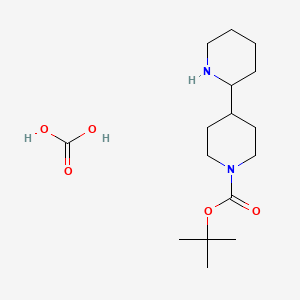
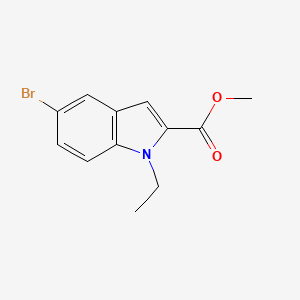
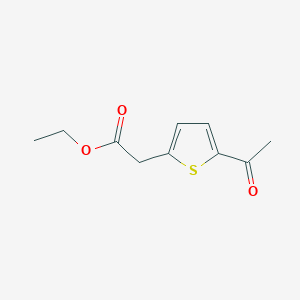
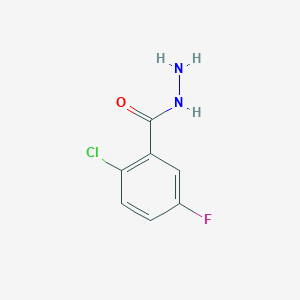
![4-[3,4-Dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanehydrazide](/img/structure/B8139522.png)
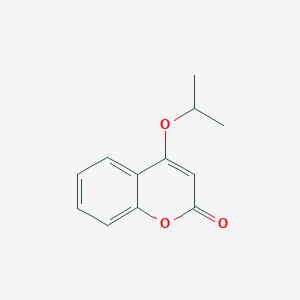
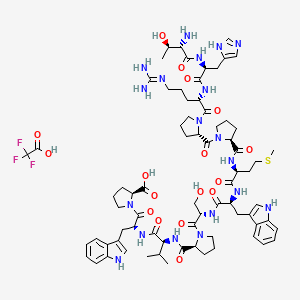
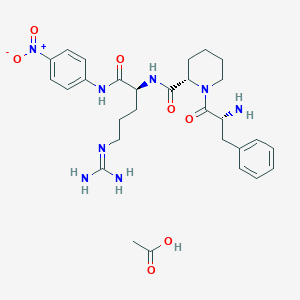
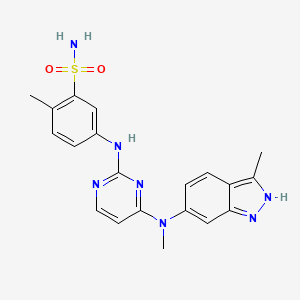
![sodium;2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetate](/img/structure/B8139565.png)
![1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride](/img/structure/B8139567.png)
